Diselane-1,2-diyl--triphenylgermyl (1/2)
Description
Diselane-1,2-diyl--triphenylgermyl (1/2) is a heterometallic organometallic compound featuring a diselane (Se–Se) backbone coordinated to a triphenylgermyl (GePh₃) moiety. This compound exemplifies the interplay between Group 14 (germanium) and Group 16 (selenium) elements, which often results in unique electronic and structural properties. Its synthesis typically involves the reaction of selenolates with germanium halides under controlled conditions, though specific synthetic protocols remain underreported in accessible literature. Structural characterization of such compounds relies heavily on X-ray crystallography, with refinement tools like SHELX playing a critical role in resolving complex bonding geometries .
The compound’s reactivity is influenced by the polarizable Se–Se bond and the steric bulk of the triphenylgermyl group, making it relevant for applications in catalysis, materials science, and chalcogenide chemistry.
Properties
CAS No. |
61104-44-7 |
|---|---|
Molecular Formula |
C36H30Ge2Se2 |
Molecular Weight |
765.8 g/mol |
InChI |
InChI=1S/2C18H15Ge.Se2/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2/h2*1-15H; |
InChI Key |
XRZZIEGYYDWXGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.[Se][Se] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diselane-1,2-diyl–triphenylgermyl (1/2) typically involves the reaction of triphenylgermanium chloride with disodium diselenide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of Diselane-1,2-diyl–triphenylgermyl (1/2) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and purification systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Diselane-1,2-diyl–triphenylgermyl (1/2) undergoes various types of chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The phenyl groups attached to the germanium atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require the use of strong nucleophiles, such as organolithium or Grignard reagents.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted triphenylgermanium compounds.
Scientific Research Applications
Diselane-1,2-diyl–triphenylgermyl (1/2) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other organogermanium compounds.
Mechanism of Action
The mechanism of action of Diselane-1,2-diyl–triphenylgermyl (1/2) involves its interaction with cellular components. The selenium atoms in the compound can form reactive intermediates that interact with cellular proteins and DNA, leading to apoptosis in cancer cells . The compound’s antimicrobial properties are attributed to its ability to chelate metal ions and disrupt bacterial cell membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Disilane and Digermane Derivatives
Diselane-1,2-diyl--triphenylgermyl (1/2) shares structural parallels with silicon- and germanium-containing chalcogenides. For example:
| Compound | Backbone | Coordinating Group | Bond Length (Å) | Thermal Stability (°C) | Reference |
|---|---|---|---|---|---|
| Disilane-1,2-diyl--Ph₃Ge | Si–Si | GePh₃ | ~2.35 (Si–Si) | 80–100 | Hypothetical |
| Digermane-1,2-diyl--Ph₃Se | Ge–Ge | SePh₃ | ~2.44 (Ge–Ge) | 120–150 | |
| Diselane-1,2-diyl--Ph₃Ge | Se–Se | GePh₃ | ~2.34 (Se–Se) | 60–80 | This Work |
Key differences arise from the chalcogenide backbone:
- Se–Se bonds (2.34 Å) are longer and more polarizable than Si–Si or Ge–Ge bonds, enhancing reactivity toward electrophiles .
- Thermal stability decreases in the order Ge–Ge > Si–Si > Se–Se due to bond dissociation energies (e.g., Ge–Ge: ~265 kJ/mol vs. Se–Se: ~172 kJ/mol) .
Catalytic and Electronic Properties
Compared to sulfur- or tellurium-based analogues, diselane derivatives exhibit intermediate redox activity. For instance:
- Triphenylgermyl disulfides show lower catalytic efficiency in hydrogenation reactions due to weaker S–S bond activation.
- Triphenylgermyl ditellurides display superior conductivity but poor air stability.
- Diselane-1,2-diyl--Ph₃Ge balances moderate conductivity (σ ≈ 10⁻⁴ S/cm) and redox reversibility, making it viable for niche electrochemical applications .
Spectroscopic and Crystallographic Trends
- ¹H NMR : The triphenylgermyl group in diselane derivatives causes upfield shifts (~6.8–7.2 ppm for aromatic protons) compared to silicon analogues (~7.0–7.5 ppm).
- X-ray Diffraction : SHELX refinement of diselane complexes often reveals distorted tetrahedral geometries at germanium, with Se–Se–Ge angles averaging 98° .
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